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molecular formula C20H23NO B2492140 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 179482-90-7

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B2492140
M. Wt: 293.41
InChI Key: PTPIUVVGLSXHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855294B2

Procedure details

2.80 g of the entitled compound was obtained as a white powder in the same manner as in Production Example 8-3, for which, however, benzyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and phenylmagnesium bromide were used in place of tert-butyl 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylate and the lithium reagent prepared from and 2-bromobenzyl alcohol and n-butyllithium-hexane solution used in Production Example 8-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9]([C:10](OCC3C=CC=CC=3)=O)[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.[C:20]1([Mg]Br)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O=[C:29]1[CH2:35][CH:34]2N(C(OC(C)(C)C)=O)[CH:31]([CH2:32][CH2:33]2)C1.[Li].BrC1C=CC=CC=1CO>>[CH2:10]([N:9]1[CH:4]2[CH2:5][CH2:6][CH:7]1[CH2:8][C:2]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:29]=1)([OH:1])[CH2:3]2)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |^1:43|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC2CCC(C1)N2C(=O)OCC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC2CCC(C1)N2C(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)(O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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